molecular formula C17H23NO3S B2460486 2-(benzylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902937-50-1

2-(benzylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2460486
CAS No.: 1902937-50-1
M. Wt: 321.44
InChI Key: PGZNPSMMZWPWLZ-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzylthio group and an octahydrobenzo[b][1,4]dioxin moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to use 2,3-dihydroxybenzoic acid as the initial material. The phenolic hydroxyl groups are alkylated, followed by azidation of the carboxylic acid. Subsequent Curtius rearrangement, hydrolysis, and salification yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-(benzylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(benzylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various downstream effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo[b][1,4]dioxin moiety and exhibit similar chemical behavior.

    Benzylthio derivatives: Compounds with a benzylthio group can undergo similar reactions and have comparable applications.

Uniqueness

What sets 2-(benzylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide apart is the combination of the benzylthio group and the octahydrobenzo[b][1,4]dioxin moiety. This unique structure imparts distinct reactivity and potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-benzylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c19-17(12-22-11-13-4-2-1-3-5-13)18-14-6-7-15-16(10-14)21-9-8-20-15/h1-5,14-16H,6-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZNPSMMZWPWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)CSCC3=CC=CC=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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